molecular formula C40H64O8 B1666314 4alpha-Phorbol 12,13-didecanoate CAS No. 27536-56-7

4alpha-Phorbol 12,13-didecanoate

Cat. No. B1666314
CAS RN: 27536-56-7
M. Wt: 672.9 g/mol
InChI Key: DGOSGFYDFDYMCW-MWRBZVGOSA-N
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Description

4alpha-Phorbol 12,13-didecanoate is a phorbol ester . It is a transient receptor potential vanilloid 4 (TRPV4) agonist . It promotes extracellular calcium influx into the cells .


Molecular Structure Analysis

The molecular formula of 4alpha-Phorbol 12,13-didecanoate is C40H64O8 . The molecular weight is 672.93 .


Chemical Reactions Analysis

4alpha-Phorbol 12,13-didecanoate has been used to study its effects on Madin-Darby canine kidney (MDCK) cells and its effects on Ca 2+ influx in mice fallopian tubal cells .


Physical And Chemical Properties Analysis

4alpha-Phorbol 12,13-didecanoate is a solid substance . It is soluble in DMSO, ethanol, and methanol .

Scientific Research Applications

Understanding Protein Kinase C Activation

  • Protein Kinase C (PKC) Activation : 4alpha-Phorbol 12,13-didecanoate is instrumental in studying the activation mechanisms of Protein Kinase C. Unlike its counterpart 12-O-tetradecanoylphorbol-13-acetate (TPA), which activates PKC, 4alpha-Phorbol 12,13-didecanoate does not mimic this effect, providing a control in experiments exploring PKC activation and its physiological consequences (Taylor et al., 2000).

Effects on Cell Growth and Adhesion

  • Altered Growth in Human Cells : 4alpha-Phorbol 12,13-didecanoate has been shown to significantly alter growth properties in normal human skin cells. Unlike other phorbol esters, which promote cell growth and anchorage-independent growth, 4alpha-Phorbol 12,13-didecanoate does not elicit similar responses, making it a valuable comparison in cell growth studies (Trewyn & Gatz, 1984).
  • Adhesion to Human Endothelial Cell Monolayers : Phorbol esters like 4alpha-Phorbol 12,13-didecanoate enhance adhesion in T lymphocytes to endothelial cells. This ester’s inactive nature in promoting biological effects allows for a clearer understanding of T cell adhesion mechanisms after activation (Haskard et al., 1986).

Insights into Tumor Promoting Activity

  • Tumor Promoting Activity : Its usage in tumor research is significant due to its non-tumor promoting nature. Comparisons with tumor-promoting phorbol esters provide insights into the specific mechanisms and molecular pathways of tumor promotion. This was illustrated in studies that linked tumor-promoting ability with cellular processes like DNA, RNA, and protein synthesis (Baird et al., 1971).

Role in Nervous System Research

  • Influence on Neural Crest Cells : In studies involving neural crest cells, 4alpha-Phorbol 12,13-didecanoate did not impact their development, unlike tumor-promoting phorbol esters. This lack of effect is useful in understanding the specific pathways affected by tumor promoters in neural development (Sieber-Blum & Sieber, 1981).

Impact on Calcium Channels and Ion Transport

  • Modulating TRPV4 Ion Channels : The compound is utilized in research to understand the modulation of transient receptor potential vanilloid 4 (TRPV4) channels. Its specific binding and structural features provide insights into the activation mechanisms of these ion channels (Klausen et al., 2009).

Safety And Hazards

4alpha-Phorbol 12,13-didecanoate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing cancer .

Future Directions

4alpha-Phorbol 12,13-didecanoate has been used as a negative control for phorbol 12,13-didecanoate . It has been shown to activate TRPV4 receptors . Future research could further explore its role as a TRPV4 agonist and its potential applications in biomedical research.

properties

IUPAC Name

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38+,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOSGFYDFDYMCW-OEFRVDPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098483
Record name 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4alpha-Phorbol 12,13-didecanoate

CAS RN

27536-56-7
Record name 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27536-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4alpha-Phorbol-12,13-didecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027536567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-alpha-Phorbol 12,13-Didecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
L Ning, C Wang, X Fan, X Ding, Y Wang… - Neurological …, 2014 - Taylor & Francis
The aim of this study is to investigate the effect of microtubule depolymerization by colchicine on hyperalgesia mediated by transient receptor potential vanilloid 4 (TRPV4) in a …
Number of citations: 11 www.tandfonline.com
O Kozawa, A Suzuki, H Tokuda… - American Journal of …, 1997 - journals.physiology.org
In previous studies, we reported that prostaglandin F2alpha (PGF2alpha) stimulates phosphoinositide hydrolysis by phospholipase C and phosphatidylcholine hydrolysis by …
Number of citations: 89 journals.physiology.org
H Xu, M Hortmann, U Forstermann, H Li - 2006 - Am Heart Assoc
NADPH oxidases (Nox) are a major source of superoxide in the vascular wall. By phosphorylation of the cytosolic regulatory subunit p47phox, protein kinase C (PKC) increases the …
Number of citations: 0 www.ahajournals.org
M Tsutomu, H Nakagomi, T Miyamoto, I Araki… - The Journal of …, 2010 - auajournals.org
METHODS Eight to12 weeks male WT (C57BL/6Cr) mice and TRPV4KO mice backcrossed on a C57BL/6Cr background were used.(1) RT-PCR method using mouse urothelial primary …
Number of citations: 3 www.auajournals.org
D Cao - 2009 - opensiuc.lib.siu.edu
Transient receptor potential (TRP) channels play an important role in sensory and nonsensory functions. TRPVanilloid 1 and TRPVanilloid 4 are proposed to be involved in inflammation…
Number of citations: 0 opensiuc.lib.siu.edu
KP Sharath, R Naika - Indian J. Applied & Pure Bio. Vol, 2022 - researchgate.net
Macrosolen parasiticus (L.) Danser is a Hemiparasitic mistletoe plant, belongs to Loranthaceae family and is also known as Parasite Honeysuckle. The present investigation was carried …
Number of citations: 0 www.researchgate.net
KP Sharath, R Naika - Asian Journal of Biological and Life …, 2022 - researchgate.net
Background: Macrosolen parasiticus (L.) Danser, a hemiparasitic mistletoe plant was collected from the Bhadra Wildlife Sanctuary to determine its phytoconstituents and in vitro …
Number of citations: 3 www.researchgate.net
JPM White, M Cibelli, L Urban, B Nilius… - Physiological …, 2017 - journals.physiology.org
Thornloe and colleagues complain that we have failed to recognize the efficacy of GSK1016790A as an agonist of TRPV4 and, in particular, that an entry in FIGURE 7 (p. 933) describes …
Number of citations: 6 journals.physiology.org
MJ Linke, FM Burton, DT Fiedeldey… - American Journal of …, 1997 - journals.physiology.org
Protein kinase C (PKC) plays an integral role in control of many type II cell functions, including regulation of surfactant phospholipid secretion. To determine which isozymes of PKC may …
Number of citations: 15 journals.physiology.org
FA Birder, HL Kullmann - J. Pharmacol. Exp. Ther, 2007
Number of citations: 2

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